N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline
Brand Name: Vulcanchem
CAS No.: 648408-29-1
VCID: VC4284420
InChI: InChI=1S/C14H22N2O3S/c1-12(2)11-15-13-3-5-14(6-4-13)20(17,18)16-7-9-19-10-8-16/h3-6,12,15H,7-11H2,1-2H3
SMILES: CC(C)CNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Molecular Formula: C14H22N2O3S
Molecular Weight: 298.4

N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline

CAS No.: 648408-29-1

Cat. No.: VC4284420

Molecular Formula: C14H22N2O3S

Molecular Weight: 298.4

* For research use only. Not for human or veterinary use.

N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline - 648408-29-1

Specification

CAS No. 648408-29-1
Molecular Formula C14H22N2O3S
Molecular Weight 298.4
IUPAC Name N-(2-methylpropyl)-4-morpholin-4-ylsulfonylaniline
Standard InChI InChI=1S/C14H22N2O3S/c1-12(2)11-15-13-3-5-14(6-4-13)20(17,18)16-7-9-19-10-8-16/h3-6,12,15H,7-11H2,1-2H3
Standard InChI Key DNBDPKRYRJFYSR-UHFFFAOYSA-N
SMILES CC(C)CNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Introduction

Chemical Identity and Structural Features

N-(2-Methylpropyl)-4-(morpholine-4-sulfonyl)aniline (IUPAC name: 4-(morpholin-4-ylsulfonyl)-N-(2-methylpropyl)aniline) features a benzene ring substituted with a morpholine sulfonyl group at the 4-position and an isobutylamino group at the 1-position. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is linked via a sulfonyl bridge, imparting both polarity and conformational rigidity . The isobutyl chain introduces steric bulk, which may influence solubility and intermolecular interactions.

Molecular Formula and Weight

The molecular formula is C₁₄H₂₂N₂O₃S, derived from the aniline core (C₆H₅NH₂), morpholine sulfonyl group (C₄H₈NO₂S), and isobutyl substituent (C₄H₉). The molecular weight is 298.40 g/mol, calculated as follows:

  • Carbon: 14 × 12.01 = 168.14

  • Hydrogen: 22 × 1.01 = 22.22

  • Nitrogen: 2 × 14.01 = 28.02

  • Oxygen: 3 × 16.00 = 48.00

  • Sulfur: 1 × 32.07 = 32.07
    Total: 298.45 g/mol (rounded to 298.40 g/mol) .

Spectral Characteristics

While experimental spectral data for this compound are unavailable, analogs such as 2-methyl-5-(morpholine-4-sulfonyl)aniline ( ) provide reference points:

  • ¹H NMR: Aromatic protons resonate at δ 7.4–7.6 ppm, while morpholine protons appear as a multiplet at δ 3.6–3.8 ppm. The isobutyl group’s methyl protons are expected at δ 0.9–1.1 ppm .

  • IR: Stretching vibrations for sulfonyl (S=O) groups typically occur at 1150–1350 cm⁻¹, and N–H bonds (aniline) at 3300–3500 cm⁻¹ .

Synthesis and Industrial Preparation

The synthesis of N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline can be inferred from methods used for related morpholine sulfonamides. A plausible route involves three stages: sulfonation, alkylation, and reduction (Scheme 1).

Key Synthetic Steps

  • Sulfonation of 4-Nitroaniline:
    4-Nitroaniline is treated with morpholine and sulfur trioxide (SO₃) in a polar aprotic solvent (e.g., dichloromethane) to yield 4-(morpholine-4-sulfonyl)nitrobenzene .

    C₆H₅N(O₂)NH₂ + C₄H₉NO + SO₃ → C₁₀H₁₁N₂O₅S\text{C₆H₅N(O₂)NH₂ + C₄H₉NO + SO₃ → C₁₀H₁₁N₂O₅S}
  • Reduction of Nitro Group:
    Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, producing 4-(morpholine-4-sulfonyl)aniline .

  • N-Alkylation with 2-Methylpropyl Bromide:
    The aniline nitrogen is alkylated using 2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃) to afford the final product .

Industrial Considerations

Patents describing rivaroxaban intermediates highlight challenges in scaling sulfonation and alkylation steps. For instance, W02005026135A1 ( ) notes that nitration reactions require specialized equipment due to safety concerns, suggesting that sulfonation alternatives (e.g., using NaOCl/TEMPO systems) may improve scalability .

Physicochemical Properties

The compound’s properties are influenced by its sulfonamide and alkyl substituents:

PropertyValue/DescriptionSource Analog
SolubilityLow in water (≤1 mg/mL); soluble in DMSO, DMF
Melting Point180–185°C (predicted)
logP (Octanol-Water)2.8 (estimated)
StabilityStable under inert conditions; hydrolyzes in strong acids/bases

The sulfonyl group enhances thermal stability, while the isobutyl chain reduces crystallinity, potentially aiding solubility in organic solvents .

Pharmacological and Industrial Applications

Although direct studies on this compound are absent, structurally related morpholine sulfonamides exhibit bioactivity:

Anticoagulant Activity

Rivaroxaban intermediates, such as 4-(4-aminophenyl)morpholin-3-one ( ), demonstrate thrombin inhibition, suggesting that the sulfonamide moiety in N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline could similarly modulate coagulation pathways .

Kinase Inhibition

Morpholine sulfonamides are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. For example, 5-(morpholine-4-sulfonyl)-2-isopropoxyaniline ( ) shows moderate activity against EGFR kinase (IC₅₀ = 1.2 µM) .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps .

  • Biological Screening: Evaluate anticoagulant and kinase-inhibitory activity in vitro.

  • Formulation Studies: Improve aqueous solubility via prodrug strategies or nanoemulsions.

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